

Optimizing JNJ-47965567 concentration for in vitro experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JNJ-47965567

Cat. No.: B15586329

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Technical Support Center: JNJ-47965567

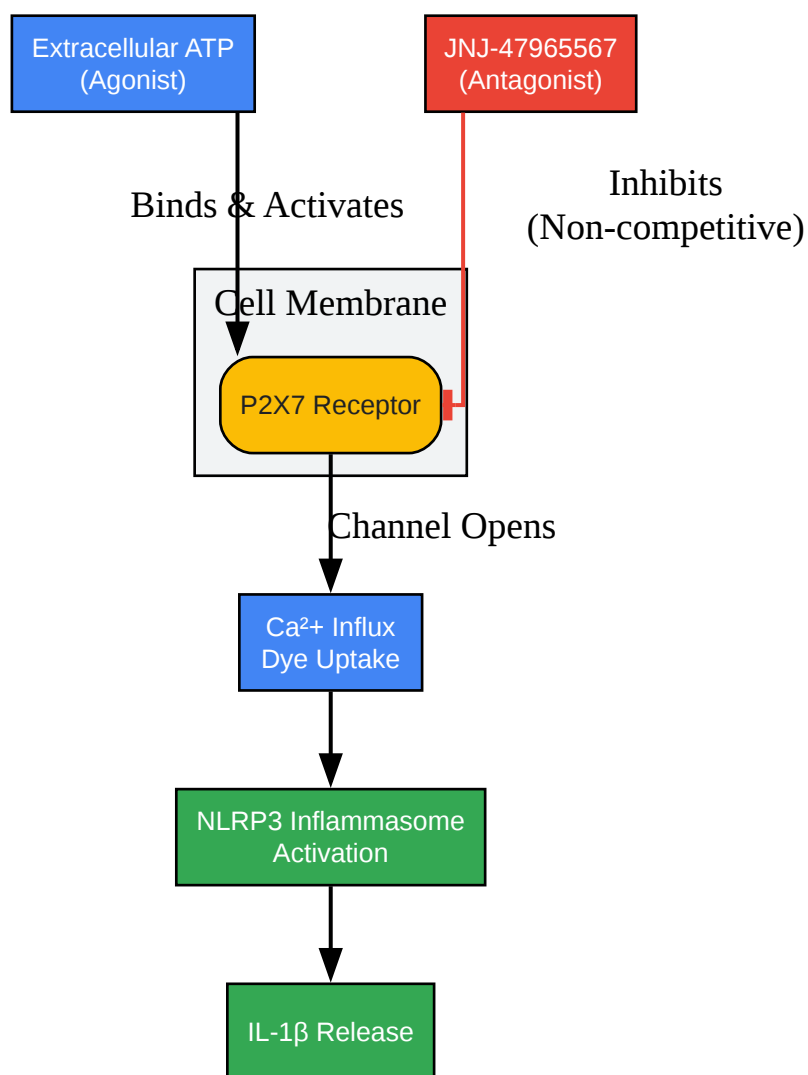
Welcome to the technical support center for **JNJ-47965567**. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and scientists optimize the use of **JNJ-47965567** in in vitro experiments.

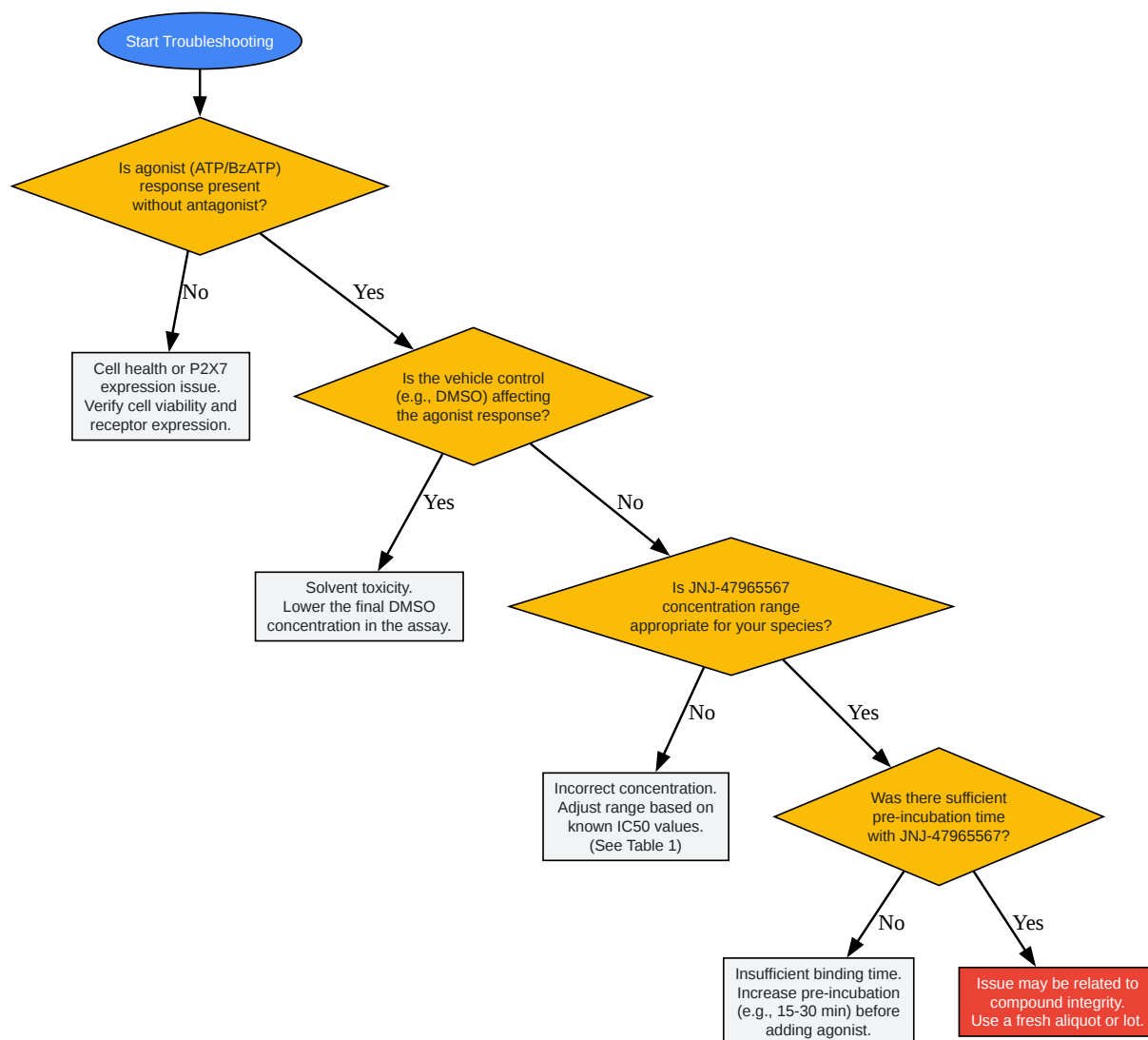
Frequently Asked Questions (FAQs)

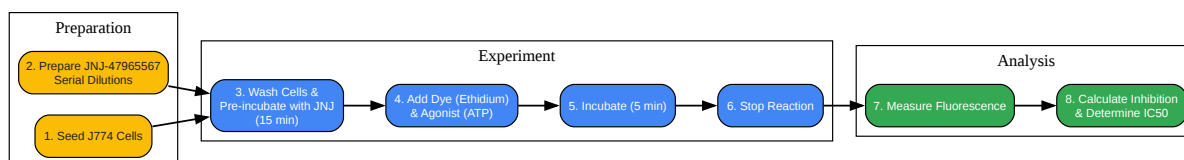
Q1: What is JNJ-47965567 and its mechanism of action?

JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor. [1][2] The P2X7 receptor is an ATP-gated ion channel, and its activation by high concentrations of extracellular ATP leads to the opening of a non-selective cation pore. This triggers downstream signaling events, most notably the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines like Interleukin-1 β (IL-1 β). [1][3]

JNJ-47965567 functions as a non-competitive antagonist. [4][5] This means it does not compete with ATP at its binding site but rather binds to an allosteric site on the receptor, preventing the channel from opening even when ATP is bound.







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- To cite this document: BenchChem. [Optimizing JNJ-47965567 concentration for in vitro experiments]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15586329#optimizing-jnj-47965567-concentration-for-in-vitro-experiments>

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